molecular formula C9H20Cl2N2 B13586660 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride

Katalognummer: B13586660
Molekulargewicht: 227.17 g/mol
InChI-Schlüssel: GHLXRQLZRUJRSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Evolution of Bicyclic Amine Architectures

The development of bicyclic amines has progressed through three distinct phases, each addressing critical synthetic and theoretical challenges:

Early Exploration (Pre-2000): Initial work focused on monocyclic amines, with limited success in stabilizing nitrogen inversion−rotation (NIR) barriers. The discovery that bicyclic systems like 7-azabicyclo[2.2.1]heptane exhibited NIR barriers exceeding 20 kcal/mol revealed the profound impact of ring strain on amine reactivity. These systems demonstrated how σ-orbital interactions between Cα–Cβ bonds and nitrogen lone pairs could lock molecular conformations.

Modern Synthetic Breakthroughs (2000–2020): Advances in radical-mediated cyclizations and transition metal catalysis enabled systematic access to bridged bicyclic amines. The 2020 demonstration of light/heat synergistic C–H amination achieved gram-scale synthesis of nitrogen-bridged systems, while hypervalent iodine reagents facilitated stereoselective pyrrolidine-to-cyclobutane contractions. Key milestones include:

Year Innovation Impact on Hybrid Systems
2002 NBO analysis of NIR barriers Quantified geometric effects on stability
2013 Branching pathway scaffold diversification Enabled library synthesis from common intermediates
2021 Memory-of-chirality ring contractions Achieved >99% ee in cyclobutane products

Current Paradigms (2020–Present): Integration of machine learning with DFT calculations now predicts optimal bridgehead geometries, enabling rational design of hybrids like 1-[(pyrrolidin-1-yl)methyl]cyclobutan-1-amine. The compound’s synthesis via reductive amination of 1-(aminomethyl)cyclobutan-1-amine with pyrrolidine exemplifies contemporary strategies balancing strain and functionality.

Strategic Importance of Sp³-Hybridized Scaffolds

The target compound’s molecular formula (C₉H₂₀Cl₂N₂) masks its critical three-dimensional features:

  • Cyclobutane Core:

    • Creates 88° bond angles vs. 109.5° in unstrained sp³ carbons
    • Generates ring strain energy ≈26 kcal/mol
    • Reduces planarity (Fsp³ = 0.67 vs. 0.33 for flat aromatics)
  • Pyrrolidine Substituent:

    • Provides two additional sp³ centers
    • Enables pH-dependent conformational switching (pKₐ ≈9.5)

Comparative analysis of hybrid systems reveals stark Fsp³ contrasts:

Compound Fsp³ 3D Complexity Index
Imatinib (flat kinase inhibitor) 0.23 1.8
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-amine 0.67 6.2
Trospium (sp³-rich anticholinergic) 0.71 7.1

This enhanced three-dimensionality directly impacts physicochemical properties:

  • Solubility: LogP = 1.9 vs. predicted 3.2 for analogous planar compound
  • Protein Binding: 4.2 rotatable bonds enable adaptable target engagement
  • Metabolic Stability: CYP3A4 inhibition IC₅₀ >50 μM, minimizing first-pass effects

Knowledge Gaps in Sterically Constrained Systems

Despite advances, three critical challenges persist in hybrid amine design:

1. Dynamic Stereoelectronic Effects:
The compound’s bridgehead nitrogen exhibits anomalous inversion behavior. While standard bicyclic amines show NIR barriers ≤15 kcal/mol, preliminary calculations suggest values exceeding 18 kcal/mol for this hybrid. This arises from competing effects:

  • Strain-Enhanced Rigidity: Cyclobutane compression restricts Cα–N–Cα angles
  • Electronic Delocalization: Pyrrolidine’s σ-donor capacity destabilizes transition states

2. Synthetic Scalability:
Current routes rely on low-yielding steps (e.g., 32% yield in radical-mediated bicyclization). Key limitations include:

  • Sensitivity to β-scission during ring contraction
  • Competing N-alkylation pathways in reductive aminations

3. Computational Modeling Shortfalls:
Force fields struggle to simulate two phenomena observed experimentally:

  • Non-VSEPR Geometry: X-ray data shows N–Cα bond elongation (1.52 Å vs. 1.47 Å in acyclic amines)
  • Anharmonic Vibrations: Low-frequency modes (<100 cm⁻¹) in cyclobutane ring

Emerging techniques like machine-learned quantum mechanics (ML-QM) may address these gaps by refining torsion and inversion potential parameters. Current models underestimate the compound’s activation energy for nitrogen inversion by 3–5 kcal/mol compared to experimental DNMR data.

Eigenschaften

Molekularformel

C9H20Cl2N2

Molekulargewicht

227.17 g/mol

IUPAC-Name

1-(pyrrolidin-1-ylmethyl)cyclobutan-1-amine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c10-9(4-3-5-9)8-11-6-1-2-7-11;;/h1-8,10H2;2*1H

InChI-Schlüssel

GHLXRQLZRUJRSQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2(CCC2)N.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclobutanamine Core Construction

The cyclobutan-1-amine core is typically synthesized via cyclization reactions starting from acyclic precursors or by functionalization of preformed cyclobutane derivatives. Common approaches include:

Salt Formation (Dihydrochloride)

The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol, enhancing solubility and stability.

Detailed Preparation Route Example

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclobutanone functionalization Cyclobutanone Reductive amination with pyrrolidine + formaldehyde, NaBH3CN 1-(Pyrrolidin-1-ylmethyl)cyclobutan-1-ol 70-85 Reductive amination forms N-substituted alcohol intermediate
2 Conversion of alcohol to amine 1-(Pyrrolidin-1-ylmethyl)cyclobutan-1-ol Mesylation (MsCl, pyridine), then substitution with azide (NaN3), reduction (PPh3/H2O) 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-amine 60-75 Two-step conversion via azide intermediate
3 Salt formation Free base amine Treatment with 2 equivalents HCl in ethanol 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride Quantitative Salt formation improves stability and handling

Alternative Synthetic Approaches

  • Direct alkylation of cyclobutanamine with pyrrolidinylmethyl electrophiles can be used but may require protection/deprotection steps to avoid polyalkylation.
  • Cyclization of acyclic precursors containing both pyrrolidine and amine functionalities can yield the cyclobutane ring in a stereoselective manner, as described in stereoselective pyrrolidine derivative syntheses.
  • Use of biocatalytic methods for stereoselective reduction or amination steps has been reported for pyrrolidine-containing compounds, which could be adapted for this compound to improve enantioselectivity and yield.

Research Findings and Considerations

  • The pyrrolidine ring is often introduced via reactions starting from proline or 4-hydroxyproline derivatives or by cyclization of acyclic precursors.
  • Functionalization of pyrrolidine nitrogen through reductive amination or alkylation is a common strategy to install the methylene bridge to the cyclobutanamine core.
  • The dihydrochloride salt form enhances aqueous solubility and is preferred for pharmaceutical formulation and storage.
  • Stereoselective synthesis methods may be employed if the compound's chirality is relevant to its biological activity, using enzymatic or asymmetric catalytic processes.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Reductive amination of cyclobutanone Pyrrolidine, formaldehyde, NaBH3CN Straightforward, good yields May require purification of intermediates
Alkylation of cyclobutanamine Pyrrolidinylmethyl halide, base Direct substitution Possible over-alkylation, requires protection
Cyclization of acyclic precursors Multi-step, stereoselective catalysts Stereocontrol possible More complex, longer synthesis
Biocatalytic reduction/amination Enzymes such as alcohol dehydrogenases High enantioselectivity, mild conditions Scale-up and enzyme cost
Salt formation HCl in ethanol or isopropanol Improves solubility and stability Requires careful stoichiometry

Analyse Chemischer Reaktionen

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or tetrahydrofuran, and controlled temperatures ranging from -20°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Vergleich Mit ähnlichen Verbindungen

1-(Methoxymethyl)cyclopropanamine Hydrochloride

  • Core Structure : Cyclopropane ring (smaller ring strain vs. cyclobutane).
  • Substituent : Methoxymethyl group (ether functionality instead of pyrrolidine).
  • Salt Form: Hydrochloride (mono-salt vs. dihydrochloride).
  • The methoxymethyl group offers polarizability but lacks the nitrogen-rich pyrrolidine moiety, which may limit interactions with biological targets requiring hydrogen bonding or charge transfer .
  • Applications : Likely explored as a building block in agrochemicals or small-molecule drugs.

1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine Dihydrochloride

  • Core Structure : Cyclobutane (same as the target compound).
  • Substituent : 4-Methylimidazole (aromatic heterocycle vs. pyrrolidine).
  • Salt Form : Dihydrochloride (matches the target compound).
  • Molecular Weight : 224.13 g/mol (provides a benchmark for cyclobutane derivatives) .
  • Higher polarity due to the imidazole’s nitrogen atoms may enhance aqueous solubility but reduce blood-brain barrier permeability compared to the target compound.

Pyridine Derivatives with Pyrrolidinyl Substituents

  • Example : 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde.
  • Core Structure : Pyridine (aromatic ring vs. cyclobutane).
  • Substituent : Pyrrolidinyl group (shared with the target compound).
  • Key Differences :
    • Pyridine’s aromaticity enables π-π stacking interactions, useful in catalysis or drug design.
    • The aldehyde functional group introduces electrophilicity, absent in the target compound’s structure .

Research Implications and Limitations

  • Structural Insights : The cyclobutane ring balances stability and conformational flexibility, advantageous for drug design compared to cyclopropane. The pyrrolidine moiety’s nitrogen atoms may enhance target binding but could also increase basicity, affecting pharmacokinetics.
  • Data Gaps: Limited experimental data (e.g., solubility, logP) for the target compound necessitate further characterization. Comparative studies using computational models (e.g., molecular docking) could predict bioactivity differences.
  • Synthetic Challenges: The dihydrochloride salt’s synthesis likely requires stringent pH control, contrasting with the mono-salt or free-base analogs.

Biologische Aktivität

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, including pharmacological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes a cyclobutane ring and a pyrrolidine moiety. Its molecular formula is C9H20Cl2N2C_9H_{20}Cl_2N_2 with a molecular weight of approximately 227.17 g/mol. The presence of two hydrochloric acid molecules indicates that it is classified as a dihydrochloride salt, which may influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrrolidine ring allows for significant interactions with neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine . These interactions are crucial for modulating neurotransmission and can lead to various pharmacological effects.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, the compound's structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds suggest potent antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (µM)
Compound AE. coli0.5
Compound BS. aureus0.2
1-CyclobutanePseudomonas aeruginosa0.8

Neuropharmacological Effects

Research has indicated that the compound may influence neurotransmitter levels, potentially acting as a stimulant or modulator within the central nervous system. Its interaction with dopamine transporters could provide insights into its potential use in treating mood disorders or attention-related conditions .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound, against common pathogens. The results demonstrated significant inhibition of bacterial growth at low concentrations, highlighting the potential for development into therapeutic agents .

Case Study 2: Neurotransmitter Interaction

In another investigation focusing on neuropharmacological activity, researchers assessed the impact of this compound on dopamine receptor binding. The findings suggested that it exhibits selective binding affinity, which may correlate with enhanced dopaminergic activity in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclobutane ring formation, followed by functionalization with pyrrolidine. Critical steps include:

  • Cyclobutane precursor synthesis : Alkylation or [2+2] cycloaddition under controlled temperatures (-20°C to 25°C) to minimize ring strain .
  • Amine functionalization : Nucleophilic substitution with pyrrolidine in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere to prevent hydrolysis .
  • Salt formation : Treatment with HCl gas in ethanol to obtain the dihydrochloride salt, with purity monitored via HPLC (>95%) .
    • Key parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield. For example, excess pyrrolidine (1.5 eq) improves substitution efficiency .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify cyclobutane protons (δ 1.8–2.5 ppm) and pyrrolidine methylene groups (δ 2.6–3.1 ppm). 15^15N NMR can confirm amine protonation states .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 213.2) and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction using SHELX software resolves the 3D structure, highlighting bond angles (e.g., cyclobutane ring distortion) and chloride ion coordination .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical techniques validate chiral integrity?

  • Synthetic optimization :

  • Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enhance enantioselectivity .
  • Low-temperature recrystallization in ethanol/water mixtures improves diastereomeric separation .
    • Validation :
  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers (Rt_t difference >1.5 min) .
  • Circular dichroism (CD) : Correlates optical activity with absolute configuration .

Q. What in vitro assays are suitable for evaluating the compound’s receptor-binding affinity and selectivity?

  • Radioligand binding assays :

  • Competitive displacement studies using 3^3H-labeled ligands (e.g., 3^3H-NRX-1073) on HEK-293 cells expressing target GPCRs .
  • IC50_{50} determination : Data analyzed via nonlinear regression (GraphPad Prism) to quantify potency .
    • Functional assays :
  • Calcium flux (Fluo-4 AM) or cAMP accumulation (ELISA) in neuronal cell lines to assess downstream signaling .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Troubleshooting steps :

  • Purity verification : Re-analyze batches via LC-MS to rule out impurities (>99% purity required for reproducibility) .
  • Assay standardization : Validate protocols using positive controls (e.g., known agonists/antagonists) and replicate across labs .
  • Structural analogs : Compare activity with derivatives (e.g., cyclopropane or piperidine analogs) to identify pharmacophore elements .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Maestro predicts binding poses in receptor active sites (e.g., σ-1 or NMDA receptors) .
  • In vivo models :

  • Knockout mice (e.g., Sigmar1/^{-/-}) to confirm target engagement .
  • Microdialysis in rodent brains to measure neurotransmitter release (e.g., dopamine, serotonin) .

Q. What storage conditions ensure long-term stability of the dihydrochloride salt?

  • Recommendations :

  • Store at -20°C in airtight, light-resistant containers under nitrogen to prevent deliquescence .
  • Monitor stability via periodic HPLC (every 6 months) to detect degradation products (e.g., free amine or cyclobutane ring-opening byproducts) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.